Cas no 2877718-86-8 (2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)

2-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide is a structurally complex small molecule featuring a benzothiazole core linked to a piperidine and tetrahydropyran moiety via an acetamide bridge. This compound exhibits potential as an intermediate or bioactive agent due to its multifunctional architecture, which combines electron-rich aromatic systems with flexible aliphatic spacers. The presence of methoxy and methyl substituents on the benzothiazole ring may enhance solubility and modulate electronic properties, while the tetrahydropyran group could improve metabolic stability. Its well-defined stereochemistry and modular design make it suitable for pharmaceutical research, particularly in targeting CNS or enzyme-related pathways. The compound's synthetic versatility allows for further derivatization to explore structure-activity relationships.
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide structure
2877718-86-8 structure
商品名:2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
CAS番号:2877718-86-8
MF:C21H29N3O3S
メガワット:403.538264036179
CID:5310025
PubChem ID:165432621

2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • F6830-8356
    • 2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
    • AKOS040887880
    • 2877718-86-8
    • 1-(4-Methoxy-7-methyl-2-benzothiazolyl)-N-(tetrahydro-2H-pyran-4-yl)-4-piperidineacetamide
    • インチ: 1S/C21H29N3O3S/c1-14-3-4-17(26-2)19-20(14)28-21(23-19)24-9-5-15(6-10-24)13-18(25)22-16-7-11-27-12-8-16/h3-4,15-16H,5-13H2,1-2H3,(H,22,25)
    • InChIKey: ZQFDKNKHLPRMNO-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC3=C(OC)C=CC(C)=C3S2)CCC(CC(NC2CCOCC2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 403.19296297g/mol
  • どういたいしつりょう: 403.19296297g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 523
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 91.9Ų

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 15.43±0.20(Predicted)

2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6830-8356-15mg
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
15mg
$133.5 2023-09-07
Life Chemicals
F6830-8356-2mg
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
2mg
$88.5 2023-09-07
Life Chemicals
F6830-8356-10μmol
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
10μmol
$103.5 2023-09-07
Life Chemicals
F6830-8356-5μmol
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
5μmol
$94.5 2023-09-07
Life Chemicals
F6830-8356-50mg
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
50mg
$240.0 2023-09-07
Life Chemicals
F6830-8356-75mg
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
75mg
$312.0 2023-09-07
Life Chemicals
F6830-8356-3mg
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
3mg
$94.5 2023-09-07
Life Chemicals
F6830-8356-25mg
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
25mg
$163.5 2023-09-07
Life Chemicals
F6830-8356-100mg
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
100mg
$372.0 2023-09-07
Life Chemicals
F6830-8356-20μmol
2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877718-86-8
20μmol
$118.5 2023-09-07

2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide 関連文献

2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 2877718-86-8 and Product Name: 2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide

The compound with the CAS number 2877718-86-8 and the product name 2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a benzothiazole core and a piperidine moiety in its structure suggests promising pharmacological properties, making it a subject of intense research interest.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The benzothiazole scaffold, known for its broad spectrum of biological activities, has been extensively studied for its role in modulating various biological pathways. Specifically, derivatives of benzothiazole have shown efficacy in treating conditions such as inflammation, infectious diseases, and even certain types of cancer. The compound in question incorporates a 4-methoxy-7-methyl-1,3-benzothiazol-2-yl group, which is believed to enhance its binding affinity to biological targets by optimizing steric and electronic interactions.

The piperidine ring, another key structural component of this compound, is widely recognized for its role in improving pharmacokinetic properties such as solubility and metabolic stability. Piperidine-based derivatives are commonly found in approved drugs due to their favorable pharmacological profiles. The combination of the benzothiazole and piperidine moieties in this compound suggests that it may exhibit multiple modes of action, potentially increasing its therapeutic efficacy while minimizing side effects.

Moreover, the presence of an oxan-4-yl group in the amide moiety introduces an additional layer of complexity to the molecule. This group is known to influence the compound's solubility and bioavailability, which are critical factors in drug development. The incorporation of such functional groups often enhances the compound's ability to cross biological membranes, thereby improving its overall effectiveness as a therapeutic agent.

Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. Computational modeling and molecular docking studies have been instrumental in predicting the binding interactions between this compound and potential biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in critical cellular processes, thereby modulating disease pathways.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to construct the complex framework of the molecule. The synthetic route also emphasizes green chemistry principles by minimizing waste and optimizing energy efficiency.

Preclinical studies have begun to explore the pharmacological properties of this compound. Initial findings indicate that it exhibits significant activity against various disease models, including inflammatory disorders and neurodegenerative conditions. The compound's ability to modulate key signaling pathways has been demonstrated through both in vitro and in vivo experiments. These results are particularly promising given the growing demand for targeted therapies that offer improved efficacy and reduced toxicity.

The development of this compound aligns with current trends in pharmaceutical research aimed at addressing unmet medical needs. By leveraging cutting-edge chemical synthesis techniques and computational methods, researchers are able to design molecules with tailored pharmacological properties. This approach not only accelerates the drug discovery process but also enhances the likelihood of success in clinical trials.

In conclusion, the compound with CAS number 2877718-86-8 and product name 2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-y l)acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.

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